2-cyclopropyl-5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
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Overview
Description
The compound “2-Cyclopropyl-5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine ring, which is a type of nitrogen-containing heterocyclic compound. This core structure is substituted with a cyclopropyl group, a phenyl group with a trifluoromethoxy substituent, and a sulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The trifluoromethoxy group attached to the phenyl ring would be a strong electron-withdrawing group, which could have significant effects on the chemical properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The presence of the sulfonyl group could make it susceptible to nucleophilic substitution reactions. The pyrazolo[1,5-a]pyrazine ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could increase its lipophilicity, which might affect its solubility in different solvents .Scientific Research Applications
Synthesis and Bioactivities
Research has shown that derivatives of 1H-pyrazole, which are structurally similar to 2-Cyclopropyl-5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, are synthesized for their potential anti-inflammatory and antimicrobial properties. These compounds have been tested against various Gram-positive and Gram-negative bacterial strains, showing promising results (Kendre, Landge, Jadhav, & Bhusare, 2013). Similarly, other studies have focused on synthesizing novel heterocyclic compounds, including pyrazole and oxazole derivatives, with a sulfonamido moiety for potential use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Applications
Further research highlights the synthesis of new heterocyclic compounds, such as thiazole, pyrazole, and pyridone derivatives, incorporating a sulfamoyl moiety. These compounds have been tested for their in vitro antibacterial and antifungal activities, showing promising results, which suggests their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Another study has explored the synthesis of pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety for their antimicrobial and anti-inflammatory properties (Kendre, Landge, & Bhusare, 2015).
Antimicrobial and Anti-inflammatory Agents
Additional research has been conducted on creating novel pyrazole derivatives with potential as antimicrobial and anti-inflammatory agents. These compounds have been evaluated for their effectiveness against various strains of yeast, fungi, bacteria, and algae (Bonacorso, Wentz, Lourega, Cechinel, Moraes, Coelho, Zanatta, Martins, Hoerner, & Alves, 2006). The sulfonamide-containing 1,5-diarylpyrazole derivatives, similar in structure to 2-Cyclopropyl-5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, have been evaluated for their cyclooxygenase-2 (COX-2) inhibitory activity, identifying several potent and selective inhibitors (Penning et al., 1997).
Future Directions
Properties
IUPAC Name |
2-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3S/c17-16(18,19)25-13-3-5-14(6-4-13)26(23,24)21-7-8-22-12(10-21)9-15(20-22)11-1-2-11/h3-6,9,11H,1-2,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUPNBLPHUYXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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